Ehp-inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

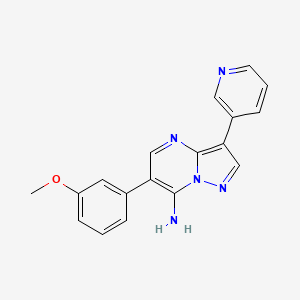

6-(3-methoxyphenyl)-3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-24-14-6-2-4-12(8-14)15-10-21-18-16(11-22-23(18)17(15)19)13-5-3-7-20-9-13/h2-11H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWGYGRTZRXWSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N3C(=C(C=N3)C4=CN=CC=C4)N=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ehp-inhibitor-1 mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Dasatinib, a Potent BCR-ABL Kinase Inhibitor

Dasatinib is a powerful, second-generation tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its primary mechanism of action is the potent inhibition of the BCR-ABL fusion protein, the hallmark of CML, as well as other key kinases involved in cancer cell proliferation and survival. This guide provides a detailed exploration of Dasatinib's mechanism of action, offering insights for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, the experimental methodologies used to validate its function, and its effects on downstream signaling pathways.

PART 1: Core Molecular Mechanism of Action

The Target: BCR-ABL Tyrosine Kinase

The BCR-ABL fusion gene, typically resulting from a reciprocal translocation between chromosomes 9 and 22, produces a constitutively active tyrosine kinase. This aberrant kinase drives uncontrolled cell growth, differentiation, and survival, which are the defining features of CML. Dasatinib's efficacy is rooted in its ability to bind to the ATP-binding pocket of the BCR-ABL kinase domain, effectively blocking its catalytic activity.

Binding Kinetics and Potency

Dasatinib is a potent inhibitor of BCR-ABL, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range (approximately 0.6-0.8 nM). Unlike its predecessor, imatinib, Dasatinib can effectively inhibit most of the imatinib-resistant mutations of BCR-ABL, with the notable exception of the T315I mutation. It is also a multi-targeted inhibitor, showing activity against SRC family kinases, c-KIT, and PDGFR.

A defining characteristic of Dasatinib's mechanism is its ability to bind to both the active and inactive conformations of the ABL kinase domain. This conformational flexibility contributes to its enhanced potency compared to first-generation inhibitors that primarily recognize the inactive conformation.

Downstream Signaling Inhibition

By inhibiting BCR-ABL, Dasatinib effectively shuts down the downstream signaling pathways that are critical for CML cell proliferation and survival. Key pathways affected include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation, and its inhibition by Dasatinib leads to cell cycle arrest.

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its suppression by Dasatinib promotes apoptosis.

-

JAK/STAT Pathway: This pathway is involved in cell survival and inflammation. Its inhibition contributes to the therapeutic effects of Dasatinib.

The following diagram illustrates the central role of BCR-ABL in CML and the inhibitory effect of Dasatinib on its downstream signaling cascades.

Caption: Dasatinib inhibits BCR-ABL, blocking downstream signaling.

PART 2: Experimental Validation of Mechanism of Action

A robust understanding of Dasatinib's mechanism of action is built upon a foundation of well-designed experiments. The following protocols are standard in the field for characterizing kinase inhibitors.

In Vitro Kinase Assay

Objective: To determine the IC50 of Dasatinib against BCR-ABL kinase.

Methodology:

-

Reagents and Materials: Recombinant BCR-ABL kinase, biotinylated peptide substrate, ATP, Dasatinib, kinase assay buffer, streptavidin-coated plates, and a detection antibody.

-

Procedure:

-

Prepare a serial dilution of Dasatinib.

-

In a microplate, combine the recombinant BCR-ABL kinase, the peptide substrate, and the various concentrations of Dasatinib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 60 minutes.

-

Stop the reaction and transfer the contents to a streptavidin-coated plate to capture the biotinylated peptide.

-

Detect the phosphorylated substrate using a specific antibody.

-

Measure the signal using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the log of the Dasatinib concentration to determine the IC50 value.

Cellular Proliferation Assay

Objective: To assess the effect of Dasatinib on the proliferation of CML cells.

Methodology:

-

Cell Line: Use a CML cell line expressing BCR-ABL (e.g., K562).

-

Procedure:

-

Seed the K562 cells in a 96-well plate.

-

Treat the cells with a serial dilution of Dasatinib.

-

Incubate for 72 hours.

-

Add a reagent to measure cell viability (e.g., MTT or CellTiter-Glo).

-

Measure the signal using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Downstream Signaling

Objective: To confirm that Dasatinib inhibits the phosphorylation of BCR-ABL and its downstream targets in CML cells.

Methodology:

-

Procedure:

-

Treat K562 cells with various concentrations of Dasatinib for a specified time (e.g., 2 hours).

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated BCR-ABL, phosphorylated CRKL (a direct substrate of BCR-ABL), and total BCR-ABL and CRKL as loading controls.

-

Incubate with secondary antibodies and detect the signal using chemiluminescence.

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of BCR-ABL and CRKL should be observed in Dasatinib-treated cells.

The following diagram outlines the workflow for validating the mechanism of action of a kinase inhibitor like Dasatinib.

Caption: Workflow for kinase inhibitor mechanism of action validation.

PART 3: Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the potency and efficacy of Dasatinib.

| Parameter | Value | Target/Cell Line | Reference |

| IC50 | 0.6 - 0.8 nM | BCR-ABL Kinase | |

| GI50 | ~3 nM | K562 CML Cells | |

| Binding Affinity (Kd) | <1 nM | ABL Kinase |

Conclusion

Dasatinib is a highly potent, second-generation TKI that effectively inhibits the BCR-ABL kinase, the primary driver of CML. Its ability to bind to multiple conformations of the ABL kinase domain and its activity against a wide range of imatinib-resistant mutations make it a critical therapeutic agent. The experimental protocols outlined in this guide provide a framework for the rigorous validation of the mechanism of action of kinase inhibitors, ensuring scientific integrity and advancing the development of novel cancer therapies.

References

A Technical Guide to the Characterization of Ehp-inhibitor-1, a Pan-Eph Receptor Tyrosine Kinase Inhibitor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Erythropoietin-producing hepatocellular (Eph) receptors represent the largest family of receptor tyrosine kinases (RTKs), playing a pivotal role in a vast array of physiological and pathological processes.[1][2] These receptors and their membrane-bound ligands, the ephrins, mediate direct cell-to-cell communication, which is crucial for axon guidance, tissue boundary formation, angiogenesis, and stem cell differentiation.[2] A unique feature of this system is its capacity for bidirectional signaling; upon binding, signals are transduced not only into the receptor-bearing cell ("forward" signaling) but also into the ephrin-expressing cell ("reverse" signaling).[3]

The Eph family is divided into two subclasses, EphA (EphA1-A8, A10) and EphB (EphB1-B4, B6), based on sequence homology and ligand binding preferences for either ephrin-A or ephrin-B ligands, respectively.[1] Given their profound involvement in cell adhesion, migration, and proliferation, the dysregulation of Eph receptor signaling is heavily implicated in cancer progression, metastasis, and pathological angiogenesis, making them compelling targets for therapeutic intervention.[3][4][5]

This guide provides an in-depth technical framework for the characterization of Ehp-inhibitor-1 (also known as Ehp inhibitor 2 ), a small molecule inhibitor of the Eph receptor family.[6][7][8] As a research tool, this compound allows for the pharmacological interrogation of Eph kinase function. This document will detail its mechanism of action and provide validated, step-by-step protocols for its biochemical and cellular characterization, enabling researchers to rigorously assess its potency, specificity, and functional consequences.

Compound Details

| Parameter | Value | Reference |

| Compound Name | This compound | [8] |

| Synonym(s) | Ehp inhibitor 2 | [6][9] |

| CAS Number | 861249-59-4 | [8][9][10] |

| Molecular Formula | C18H15N5O | [9][11] |

| Molecular Weight | 317.34 g/mol | [9][11] |

| Mechanism | Eph family tyrosine kinase inhibitor | [8] |

Mechanism of Action: ATP-Competitive Kinase Inhibition

This compound functions as a tyrosine kinase inhibitor, a class of small molecules designed to block the catalytic activity of the kinase domain.[8] Specifically, it acts as an ATP-competitive inhibitor. The intracellular portion of each Eph receptor contains a kinase domain with a highly conserved ATP-binding pocket. Upon ligand (ephrin) binding and receptor clustering, this kinase domain becomes active, catalyzing the transfer of a phosphate group from ATP to specific tyrosine residues on its dimeric partner (autophosphorylation).

These newly phosphorylated tyrosines serve as docking sites for downstream adaptor proteins and enzymes, initiating a cascade of signaling events that regulate the cytoskeleton, cell adhesion, and gene expression. This compound, by occupying the ATP-binding pocket, physically prevents ATP from binding, thereby blocking the initial autophosphorylation event and abrogating all subsequent forward signaling.

Part 1: Biochemical Characterization - Determining In Vitro Potency

The first critical step in characterizing any kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases in a cell-free, biochemical assay. This provides a direct measure of the compound's ability to inhibit the enzyme's catalytic activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust, high-throughput, and non-radioactive method for this purpose.[12][13]

Principle of TR-FRET Kinase Assays

The LanthaScreen® TR-FRET assay is a widely used format for measuring kinase activity.[13] The assay works as follows:

-

Reaction: The purified Eph kinase, a fluorescein-labeled peptide substrate, and ATP are incubated together. If the kinase is active, it will phosphorylate the substrate.

-

Detection: The reaction is stopped by adding EDTA, which chelates the Mg2+ necessary for kinase activity. A terbium-labeled antibody that specifically recognizes the phosphorylated version of the substrate is then added.

-

FRET Signal: If the substrate is phosphorylated, the terbium-labeled antibody binds to it. When the terbium (donor fluorophore) is excited, it can transfer energy via FRET to the nearby fluorescein (acceptor fluorophore) on the peptide, causing fluorescein to emit light.

-

Quantification: The ratio of the acceptor (fluorescein) to donor (terbium) emission is measured. A high TR-FRET ratio indicates high kinase activity. When an inhibitor like this compound is present, phosphorylation is reduced, leading to a low TR-FRET ratio.[13]

Detailed Protocol: LanthaScreen® TR-FRET Eph Kinase Inhibition Assay

This protocol is adapted for determining the IC50 value of this compound against a representative Eph kinase (e.g., EphA2 or EphB4).[14]

Materials:

-

Purified, active Eph kinase (e.g., EphA2, Thermo Fisher Scientific)

-

Fluorescein-labeled substrate peptide (e.g., Fluorescein-polyGT, Thermo Fisher Scientific)

-

LanthaScreen® Tb-anti-pTyr Antibody (Thermo Fisher Scientific)

-

ATP Solution (10 mM)

-

Kinase Reaction Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

TR-FRET Dilution Buffer (Thermo Fisher Scientific)

-

This compound

-

DMSO (Anhydrous)

-

Low-volume 384-well plates (black)

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create a serial dilution series of the inhibitor. Start by preparing a 4X final concentration stock (e.g., 40 µM for a 10 µM final top concentration) in Kinase Reaction Buffer with 4% DMSO. c. Perform 1:3 serial dilutions in the same buffer to create an 11-point dilution curve. Include a "no inhibitor" control (buffer with 4% DMSO).

-

Reaction Mix Preparation: a. Prepare a 4X Kinase/Substrate mix in Kinase Reaction Buffer. The optimal kinase concentration should be determined experimentally (typically the EC50 value for the enzyme). For example: 8 nM EphA2 and 800 nM Fluorescein-polyGT substrate. b. Prepare a 4X ATP solution in Kinase Reaction Buffer. The concentration should be at the Km,app for ATP for the specific kinase (e.g., 40 µM for EphA2).

-

Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the this compound serial dilution (or control). b. Add 2.5 µL of the 4X Kinase/Substrate mix to all wells. c. Initiate the reaction by adding 5 µL of the 2X ATP solution. The final reaction volume is 10 µL. d. Cover the plate and incubate for 60 minutes at room temperature.

-

Detection: a. Prepare a 2X Stop/Detection mix by diluting the Tb-anti-pTyr antibody to 4 nM and EDTA to 20 mM in TR-FRET Dilution Buffer. b. Add 10 µL of the Stop/Detection mix to each well. The final concentration will be 2 nM antibody and 10 mM EDTA in a 20 µL volume. c. Cover the plate and incubate for 60 minutes at room temperature, protected from light.

-

Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled plate reader, measuring emission at both 520 nm (fluorescein) and 495 nm (terbium). b. Calculate the Emission Ratio (520 nm / 495 nm) for each well. c. Plot the Emission Ratio against the log of the inhibitor concentration. d. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Data Presentation: In Vitro Kinase Inhibition Profile

While specific inhibitory data for this compound is not widely published, researchers should characterize it against a panel of Eph receptors to understand its selectivity profile. The data should be presented in a clear, tabular format.

| Kinase Target | Example IC50 (nM) [Reference] | IC50 (nM) for this compound |

| EphA2 | 4.0 (Ki)[15] | User-determined value |

| EphA3 | Data not available | User-determined value |

| EphA4 | 0.81 (Ki)[15] | User-determined value |

| EphB2 | 40 (EC50)[2] | User-determined value |

| EphB3 | Data not available | User-determined value |

| EphB4 | 3.0[1] | User-determined value |

| VEGFR2 (off-target) | >10,000 | User-determined value |

| c-Src (off-target) | >1,000 | User-determined value |

Part 2: Cellular Characterization - Validating On-Target Activity

Demonstrating that an inhibitor is active in a cellular context is a critical validation step. This confirms cell permeability and the ability to engage the target in a complex biological environment. Key cellular assays include measuring the direct inhibition of receptor phosphorylation and assessing the downstream functional consequences.

A. Inhibition of Receptor Phosphorylation

The most direct way to measure target engagement in cells is to quantify the inhibition of ligand-induced receptor autophosphorylation. This is typically done by Western blotting, a technique that allows for the visualization of the phosphorylated protein relative to the total amount of that protein.[16][17]

Detailed Protocol: Inhibition of Ephrin-A1-Induced EphA2 Phosphorylation

This protocol uses a cancer cell line (e.g., PC-3 prostate cancer or MDA-MB-231 breast cancer) that endogenously expresses EphA2.[18][19]

Materials:

-

PC-3 cells (or other EphA2-expressing cell line)

-

Cell culture medium (e.g., F-12K with 10% FBS)

-

This compound

-

Recombinant human ephrin-A1-Fc chimera (R&D Systems)

-

Anti-human IgG (Fc specific) antibody for clustering

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Primary antibodies: anti-phospho-EphA2 (e.g., pTyr588) and anti-total-EphA2

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

-

PVDF membrane

Procedure:

-

Cell Culture: a. Culture PC-3 cells in 6-well plates until they reach 80-90% confluency. b. Serum-starve the cells overnight in serum-free medium.

-

Inhibitor Treatment and Stimulation: a. Prepare dilutions of this compound in serum-free medium. b. Pre-treat the cells with the inhibitor dilutions (or DMSO vehicle control) for 1-2 hours at 37°C. c. During the last 30 minutes of inhibitor pre-treatment, prepare the clustered ephrin-A1-Fc ligand by incubating ephrin-A1-Fc (e.g., 2 µg/mL) with anti-human IgG (e.g., 8 µg/mL) at room temperature. d. Stimulate the cells by adding the pre-clustered ephrin-A1-Fc to the medium for 15-20 minutes at 37°C. Include an unstimulated control.

-

Lysis and Protein Quantification: a. Quickly wash the cells twice with ice-cold PBS. b. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[18] c. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare them with Laemmli sample buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-antibodies.[18] d. Incubate the membrane overnight at 4°C with the anti-phospho-EphA2 primary antibody. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: a. Strip the membrane and re-probe with the anti-total-EphA2 antibody to serve as a loading control. b. Perform densitometry analysis to quantify the band intensities. c. For each sample, calculate the ratio of the phospho-EphA2 signal to the total-EphA2 signal. d. Plot the normalized phosphorylation against the inhibitor concentration to determine the cellular EC50.

B. Assessment of Functional Consequences

Eph receptor signaling is a key regulator of cell migration and invasion.[4][20] Therefore, a functional assay, such as a transwell migration (or Boyden chamber) assay, is an excellent method to determine if the observed inhibition of phosphorylation translates into a biological effect.

Detailed Protocol: Transwell Cell Migration Assay

This protocol assesses the ability of this compound to block cell migration towards a chemoattractant.

Materials:

-

Transwell inserts with 8.0 µm pore size membranes (e.g., Millicell®)

-

24-well companion plates

-

Migratory cell line (e.g., A549 lung cancer cells, which express EphA4)[21]

-

Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

-

This compound

-

Cotton swabs, crystal violet stain, light microscope

Procedure:

-

Assay Setup: a. Add 600 µL of medium containing the chemoattractant (10% FBS) to the lower wells of the 24-well plate. b. Add 600 µL of serum-free medium to negative control wells.

-

Cell Preparation: a. Harvest and resuspend cells in serum-free medium at a concentration of 0.5-1.0 x 106 cells/mL. b. Prepare cell suspensions containing different concentrations of this compound (and a DMSO vehicle control).

-

Seeding and Incubation: a. Add 200 µL of the cell suspension to the inside of each transwell insert. b. Carefully place the inserts into the wells of the 24-well plate. c. Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.

-

Staining and Visualization: a. After incubation, carefully remove the inserts from the plate. b. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface by immersing the insert in methanol for 10 minutes. d. Stain the cells by immersing the insert in 0.5% crystal violet solution for 20 minutes. e. Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Quantification: a. Using a light microscope, count the number of migrated, stained cells on the underside of the membrane. b. Count at least 4-5 random fields of view per insert and calculate the average. c. Plot the average number of migrated cells against the inhibitor concentration to assess the dose-dependent effect.

Practical Considerations & Compound Handling

Proper handling and preparation of this compound are essential for obtaining reproducible results.

-

Solubility and Stock Solutions : this compound is soluble in DMSO up to approximately 40 mg/mL (126 mM).[8][22] For experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in high-quality, anhydrous DMSO. Aliquot and store to avoid repeated freeze-thaw cycles.

-

Storage : Store the solid compound and DMSO stock solutions at -20°C for long-term stability (up to 3 years for powder).[11][22] For short-term use, a -20°C stock solution is stable for at least one month when protected from light.[23]

-

In Vitro Assays : When diluting the DMSO stock into aqueous buffers for cell-based assays, ensure the final DMSO concentration is kept low (typically ≤ 0.2%) and is consistent across all conditions, including the vehicle control.

-

In Vivo Formulations : While requiring optimization, a sample formulation for injection has been described: 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.[22] Such solutions should be prepared fresh for each experiment.

Conclusion

This compound is a valuable chemical probe for investigating the complex biology of Eph receptor signaling. As a pan-Eph family tyrosine kinase inhibitor, it provides a means to pharmacologically assess the role of Eph kinase activity in various cellular processes. However, its utility as a research tool is entirely dependent on its rigorous and systematic characterization.

This guide provides the essential framework and detailed protocols for such a characterization, from fundamental biochemical potency determination using TR-FRET to the validation of on-target cellular activity and downstream functional effects. By following these self-validating systems, researchers can confidently generate the data needed to understand the inhibitor's profile, enabling its effective application in dissecting the roles of Eph receptors in health and disease.

References

- BenchChem. (2025).

-

Holland, S. J., et al. (1998). Phosphorylation of Tyrosine Residues in the Kinase Domain and Juxtamembrane Region Regulates the Biological and Catalytic Activities of Eph Receptors. Molecular and Cellular Biology, 18(12), 7059-7071. Available at: [Link]

-

Chen, J., et al. (2024). Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences, 121(20), e2318683121. Available at: [Link]

-

Selleck Chemicals. (n.d.). This compound Datasheet. Retrieved January 2, 2026, from [Link]

-

Pasquale, E. B. (2014). Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges. Current Pharmaceutical Design, 20(29), 4784-4793. Available at: [Link]

-

Chen, J., et al. (2024). Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology. ResearchGate. Available at: [Link]

-

Koç, G., & Ozkan, A. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available at: [Link]

-

Salaita, K., et al. (2010). EphA2 Receptor Activation by Monomeric Ephrin-A1 on Supported Membranes. Biophysical Journal, 99(8), 2419-2428. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved January 2, 2026, from [Link]

-

Robers, M. B., et al. (2012). Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening, 17(9), 1155-1167. Available at: [Link]

-

Chen, J., et al. (2024). Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology. PNAS. Available at: [Link]

-

Noren, N. K., et al. (2009). Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4467-4470. Available at: [Link]

-

Shi, F., et al. (2025). EphA2 and Ephrin-A1 Utilize the Same Interface for Both in cis and in trans Interactions That Differentially Regulate Cell Signaling and Function. PNAS. Available at: [Link]

-

Saintigny, P., et al. (2012). Global Evaluation of Eph Receptors and Ephrins in Lung Adenocarcinomas Identifies EphA4 as an Inhibitor of Cell Migration and Invasion. Molecular Cancer Therapeutics, 11(9), 2021-2032. Available at: [Link]

-

Pasquale, E. B. (2010). Eph/ephrin signaling in cell-cell and cell-substrate adhesion. Cell Adhesion & Migration, 4(4), 486-491. Available at: [Link]

-

Unified Papers. (n.d.). The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting. Retrieved January 2, 2026, from [Link]

-

Saintigny, P., et al. (2012). Global evaluation of Eph receptors and ephrins in lung adenocarcinomas identifies EphA4 as an inhibitor of cell migration and invasion. PubMed. Available at: [Link]

-

Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Retrieved January 2, 2026, from [Link]

-

Lee, H. S., et al. (2017). EphrinB1 promotes cancer cell migration and invasion through the interaction with RhoGDI1. Oncogene, 36(43), 6041-6052. Available at: [Link]

-

Gutta, C., et al. (2020). The ephrin-A1/EPHA2 signaling axis regulates glutamine metabolism in HER2-positive breast cancer. Cell Reports, 30(1), 18-33. Available at: [Link]

-

Di Marino, C., et al. (2020). Combining Ligand- and Structure-Based Approaches for the Discovery of New Inhibitors of the EPHA2–ephrin-A1 Interaction. Journal of Chemical Information and Modeling, 60(2), 978-989. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ephrin Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 3. EphrinB1 promotes cancer cell migration and invasion through the interaction with RhoGDI1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 861249-59-4|6-(3-methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine|BLD Pharm [bldpharm.com]

- 7. 123C4 | 2034159-30-1 | Ephrin Receptor | MOLNOVA [molnova.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.selleckchem.com [file.selleckchem.com]

- 10. This compound [sobekbio.com]

- 11. molnova.com:443 [molnova.com:443]

- 12. researchgate.net [researchgate.net]

- 13. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]

- 18. benchchem.com [benchchem.com]

- 19. EphA2 Receptor Activation by Monomeric Ephrin-A1 on Supported Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Eph/ephrin signaling in cell-cell and cell-substrate adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Global evaluation of Eph receptors and ephrins in lung adenocarcinomas identifies EphA4 as an inhibitor of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selleck.co.jp [selleck.co.jp]

- 23. medchemexpress.com [medchemexpress.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Inhibition of the Eph Receptor Signaling Pathway

This guide provides a comprehensive exploration of the Eph receptor signaling pathway, focusing on its mechanism, pathological significance, and the strategies employed for its therapeutic inhibition. It is intended for researchers, scientists, and drug development professionals actively working in oncology, neuroscience, and regenerative medicine.

Introduction: The Eph/Ephrin System - A Master Regulator of Cell-Cell Communication

The Eph (Erythropoietin-producing hepatocellular) receptors constitute the largest family of receptor tyrosine kinases (RTKs) in the human genome. They, along with their membrane-bound ligands, the ephrins, form a critical cell-cell communication system that governs a vast array of physiological and pathological processes. Unlike conventional RTKs that are activated by soluble ligands, the Eph/ephrin system mediates localized signaling events at points of direct cell-to-cell contact.

1.1. The Receptors and Ligands: A Tale of Two Classes

The Eph/ephrin family is organized into two major classes based on sequence homology and binding preferences:

-

EphA Receptors (EphA1-A8, A10): These receptors preferentially bind to glycosylphosphatidylinositol (GPI)-anchored ephrin-A ligands (ephrin-A1-A6).

-

EphB Receptors (EphB1-B4, B6): These receptors primarily interact with transmembrane ephrin-B ligands (ephrin-B1-B3).

This classification, while generally robust, is not absolute, with some instances of cross-class binding reported. The expression patterns of specific Eph receptors and ephrins are tightly regulated during development and are often dysregulated in disease states, making them attractive targets for therapeutic intervention.

1.2. The Dual Nature of Signaling: Forward and Reverse Cascades

A hallmark of the Eph/ephrin system is its capacity for bidirectional signaling . Upon binding, a signaling cascade is initiated not only in the Eph-bearing ("receiver") cell, termed forward signaling , but also in the ephrin-expressing ("sender") cell, known as reverse signaling . This bidirectional communication allows for a complex and nuanced cellular response, influencing cell adhesion, migration, proliferation, and differentiation.

1.3. Pathological Significance: When Cell Guidance Goes Awry

The fundamental role of Eph/ephrin signaling in orchestrating cell positioning makes its dysregulation a key driver in numerous pathologies. In oncology, the overexpression of Eph receptors like EphA2 and EphB4 is frequently correlated with increased tumor growth, angiogenesis, and metastasis in various cancers, including breast, prostate, and lung cancer. In neuroscience, aberrant Eph signaling is implicated in neurodegenerative diseases and impaired recovery from nerve injury.

Core Signaling Mechanisms: A Closer Look at the Molecular Relay

Understanding the core signaling architecture is paramount for designing effective inhibitory strategies.

2.1. Canonical Forward Signaling

The binding of an ephrin ligand to its cognate Eph receptor on an adjacent cell induces receptor clustering and oligomerization. This spatial rearrangement facilitates the trans-autophosphorylation of specific tyrosine residues within the receptor's juxtamembrane and kinase domains. These newly phosphorylated sites serve as docking platforms for a host of downstream signaling adaptors and effectors, including:

-

Rho Family GTPases (RhoA, Rac1, Cdc42): Key regulators of the actin cytoskeleton, controlling cell morphology, adhesion, and motility.

-

MAPK/ERK Pathway: A central signaling cascade that governs cell proliferation, survival, and differentiation.

-

PI3K/AKT Pathway: A critical pro-survival pathway that is often hyperactivated in cancer.

-

Src Family Kinases: Non-receptor tyrosine kinases that amplify and diversify the signaling output.

Caption: Canonical Eph receptor forward signaling pathway.

2.2. Reverse Signaling

For transmembrane ephrin-B ligands, binding to an EphB receptor can trigger phosphorylation on tyrosine residues in their cytoplasmic tail by Src family kinases. This initiates a distinct signaling cascade within the ephrin-B cell, influencing cytoskeletal dynamics and cell behavior, often in a manner complementary to the forward signal.

A Multi-pronged Approach: Strategies for Inhibiting Eph Receptor Signaling

The complexity of the Eph/ephrin system necessitates a diverse toolkit of inhibitory strategies. The choice of inhibitor depends on the specific research question or therapeutic goal, such as targeting the kinase activity, blocking the protein-protein interaction, or downregulating receptor expression.

| Inhibition Strategy | Mechanism of Action | Key Advantages | Key Limitations |

| Small Molecule TKIs | Competitively bind to the ATP-binding pocket of the intracellular kinase domain, preventing autophosphorylation. | Cell-permeable; suitable for oral administration. | Potential for off-target effects on other kinases; does not inhibit kinase-independent functions. |

| Monoclonal Antibodies (mAbs) | Bind to the extracellular domain, either blocking ligand binding or inducing receptor internalization and degradation. | High specificity; can target kinase-independent scaffolding functions. | High cost of production; requires parenteral administration; potential immunogenicity. |

| Peptide Antagonists | Short peptides that mimic the ephrin binding loop, competitively inhibiting Eph-ephrin interaction. | High specificity for the ligand-binding pocket. | Poor in vivo stability and cell permeability. |

| Soluble Receptor Decoys | Recombinant extracellular domains of Eph receptors that sequester ephrin ligands, preventing them from binding to cell-surface receptors. | Effectively blocks signaling from a specific subset of ligands. | Short half-life in vivo; potential for off-target sequestration. |

| Genetic Knockdown (siRNA/shRNA) | Sequence-specific RNA molecules that trigger the degradation of Eph receptor mRNA, preventing protein synthesis. | Highly specific target validation tool. | Delivery challenges in vivo; transient effect (siRNA). |

Core Experimental Protocols for Inhibitor Validation

A rigorous, multi-assay approach is essential to validate a putative Eph receptor inhibitor. The following protocols represent a standard cascade for characterizing an inhibitor from initial biochemical screening to cell-based functional assessment.

Caption: A typical experimental workflow for validating an Eph receptor inhibitor.

4.1. Protocol 1: In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of a purified Eph receptor.

-

Principle: This assay measures the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

-

Methodology:

-

Prepare a reaction mixture containing recombinant Eph kinase domain, a generic substrate (e.g., poly-Glu,Tyr), and ATP in a kinase buffer.

-

Add the test inhibitor across a range of concentrations (e.g., 10-point serial dilution). Include a positive control (known inhibitor, e.g., staurosporine) and a negative control (vehicle, e.g., DMSO).

-

Incubate the reaction at 30°C for 1 hour to allow for the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

-

Causality Check: A potent IC50 value in this assay confirms that the compound can directly inhibit the catalytic function of the receptor. A lack of activity suggests the compound may work through a different mechanism or is not a direct inhibitor.

4.2. Protocol 2: Western Blotting for Eph Receptor Phosphorylation

-

Objective: To assess whether the inhibitor can block Eph receptor activation in a cellular context.

-

Principle: Uses phospho-specific antibodies to detect the autophosphorylation of the Eph receptor, a direct hallmark of its activation.

-

Methodology:

-

Culture cells expressing the target Eph receptor (e.g., PC-3 cells for EphA2) to ~80% confluency.

-

Pre-treat the cells with the test inhibitor at various concentrations for 1-2 hours.

-

Stimulate the cells with pre-clustered ephrin-A1-Fc ligand for 15-30 minutes to induce receptor phosphorylation. Include an unstimulated control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated EphA2 (e.g., anti-p-EphA2 Tyr588).

-

Wash and probe with a secondary HRP-conjugated antibody.

-

Detect the signal using an ECL substrate.

-

Strip and re-probe the membrane for total EphA2 and a loading control (e.g., GAPDH) to ensure equal loading and to assess for changes in total receptor levels.

-

-

Self-Validation: A dose-dependent decrease in the p-EphA2/total-EphA2 ratio, without a significant change in the total EphA2 level, provides strong evidence of on-target kinase inhibition within the cell.

4.3. Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

-

Objective: To determine if inhibiting Eph signaling translates into a functional, phenotypic effect.

-

Principle: Eph signaling is a key regulator of cell migration. This assay measures the ability of a cell monolayer to close a "wound" or gap, a process dependent on coordinated cell movement.

-

Methodology:

-

Grow a confluent monolayer of cells in a multi-well plate.

-

Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash gently with PBS to remove detached cells and replace the media with fresh media containing the test inhibitor or vehicle control.

-

Capture images of the wound at time zero (T=0).

-

Incubate the plate at 37°C and capture images of the same fields at subsequent time points (e.g., 8, 16, 24 hours).

-

Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the T=0 area.

-

-

Authoritative Grounding: A statistically significant reduction in wound closure in inhibitor-treated cells compared to vehicle control demonstrates that the compound has a functional impact on a process known to be regulated by Eph signaling.

Conclusion and Future Perspectives

The inhibition of Eph receptor signaling represents a promising therapeutic avenue for a wide range of diseases, most notably cancer. The development of highly specific and potent inhibitors, spanning small molecules to biologics, is a testament to the growing understanding of this complex signaling network. The key to success lies in a rigorous, multi-faceted validation process, as outlined in this guide. By combining biochemical, cellular, and functional assays, researchers can build a robust data package that substantiates the mechanism of action and therapeutic potential of novel Eph pathway inhibitors. Future challenges will involve overcoming potential resistance mechanisms, optimizing drug delivery, and identifying patient populations most likely to benefit from these targeted therapies.

References

-

Kandpal, R. P., et al. (2014). The Ephs and Ephrins in Cancer. Current Cancer Drug Targets. Available at: [Link]

-

Kania, A., & Klein, R. (2016). Mechanisms of ephrin-Eph signalling in development, physiology and disease. Nature Reviews Molecular Cell Biology. Available at: [Link]

-

Boyd, A. W., et al. (2014). The role of the Eph/ephrin signalling system in cancer. Pathology. Available at: [Link]

-

Pasquale, E. B. (2008). Eph-ephrin bidirectional signalling in physiology and disease. Cell. Available at: [Link]

-

Lisabeth, E. M., et al. (2013). Eph Receptor Tyrosine Kinases in Cancer: A Tale of Two Functions. Current Cancer Drug Targets. Available at: [Link]

The Role of Eph/Ephrin and Eps8 Signaling in Angiogenesis: A Technical Guide for Researchers

A Note to the Reader: Information directly linking a specific molecule designated "Ehp-inhibitor-1" to angiogenesis is not extensively available in the public scientific literature. However, this designation strongly suggests a focus on the inhibition of the Eph (Erythropoietin-producing hepatocellular) receptor family, a critical regulator of angiogenesis. This guide, therefore, provides an in-depth exploration of the role of the Eph/ephrin signaling pathway and the closely related protein, Eps8 (Epidermal growth factor receptor pathway substrate 8) , in angiogenesis. The principles, pathways, and protocols described herein are fundamental to understanding and investigating the effects of inhibitors targeting these systems.

Executive Summary

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex and highly regulated process essential for development, tissue repair, and various pathological conditions, most notably cancer. The Eph receptor tyrosine kinases and their ephrin ligands constitute a major signaling system that governs cell-cell interactions, guiding vascular development and remodeling. Concurrently, the scaffolding protein Eps8 has emerged as a crucial downstream modulator of receptor tyrosine kinase signaling, profoundly impacting endothelial cell motility and morphogenesis. This guide delineates the intricate roles of the Eph/ephrin and Eps8 signaling axes in angiogenesis, providing a mechanistic framework and detailed experimental protocols for researchers and drug development professionals. We will explore the signaling cascades, detail methodologies for assessing anti-angiogenic effects in vitro and in vivo, and present these complex biological systems in a clear, actionable format for laboratory investigation.

The Eph/Ephrin Signaling Axis: A Key Regulator of Vascular Morphogenesis

The Eph receptors, the largest family of receptor tyrosine kinases, and their membrane-bound ligands, the ephrins, are pivotal players in developmental and pathological angiogenesis.[1] This system mediates cell-cell communication, influencing cell adhesion, migration, and boundary formation.[2][]

Mechanism of Action: Bidirectional Signaling

A unique feature of the Eph/ephrin system is its capacity for bidirectional signaling.[]

-

Forward Signaling: Occurs in the Eph-expressing cell upon binding to an ephrin ligand, triggering the intrinsic kinase activity of the Eph receptor and initiating downstream cascades.

-

Reverse Signaling: Is initiated in the ephrin-expressing cell upon binding to an Eph receptor.

This bidirectional communication is critical for the precise guidance of endothelial cells during vascular network formation.[1] Dysregulation of Eph/ephrin signaling is frequently observed in tumor angiogenesis, making it an attractive target for therapeutic intervention.[1][4]

Signaling Pathway Overview

Upon ligand binding, Eph receptors dimerize and autophosphorylate on tyrosine residues, creating docking sites for various signaling proteins. Key downstream pathways include the MAPK/ERK pathway, which influences cell proliferation, and the PI3K/Akt pathway, a critical regulator of cell survival.

Caption: Eph/ephrin forward signaling pathway in endothelial cells.

Eps8: A Critical Node in Angiogenic Signaling

Epidermal growth factor receptor pathway substrate 8 (Eps8) is an adapter protein that has been identified as a key regulator of actin dynamics and a crucial component of signaling pathways that drive cell motility and invasion.[5][6] Initially recognized for its role in EGFR signaling, its function in angiogenesis is now becoming increasingly apparent.[7][8]

Role in Endothelial Cell Function

Studies have demonstrated that silencing Eps8 expression profoundly impairs the migratory capacity of human endothelial cells.[5][9] This inhibition of migration subsequently disrupts the ability of these cells to form capillary-like structures (in vitro tube formation) and to sprout, both of which are fundamental processes in angiogenesis.[5][9] This suggests that Eps8 is indispensable for the morphological changes required for the formation of new blood vessels.

Molecular Mechanisms

Eps8 exerts its pro-angiogenic effects through its interaction with various signaling molecules and its influence on the actin cytoskeleton. It can form complexes with other proteins to regulate cell migration.[7] Furthermore, Eps8 has been shown to upregulate the expression of Forkhead Box M1 (FOXM1), a transcription factor that, in turn, can increase the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[8]

Caption: Proposed Eps8 signaling in promoting angiogenesis.

Experimental Protocols for Assessing Anti-Angiogenic Activity

The following protocols are standard in vitro assays to evaluate the anti-angiogenic potential of compounds targeting the Eph/ephrin or Eps8 pathways.

Endothelial Cell Proliferation Assay

This assay determines the effect of an inhibitor on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium. Allow cells to attach overnight.

-

Treatment: Replace the medium with a basal medium containing various concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-proliferative agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Quantification: Assess cell proliferation using a colorimetric assay such as MTT or WST-1, or a fluorescence-based assay like CyQUANT. Read the absorbance or fluorescence according to the manufacturer's instructions.

-

Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of an inhibitor on the directional migration of endothelial cells.

Methodology:

-

Cell Seeding: Seed HUVECs in a 24-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and replace the medium with a basal medium containing the test inhibitor at various concentrations.

-

Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope equipped with a camera.

-

Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area. Compare the rate of migration in treated wells to the vehicle control.

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Methodology:

-

Matrix Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the matrix-coated wells in a basal medium containing the test inhibitor at various concentrations.

-

Incubation: Incubate the plate for 4-18 hours at 37°C.

-

Image Acquisition: Visualize the formation of tube-like structures using a microscope and capture images.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using specialized image analysis software.

In Vivo Models of Angiogenesis

To validate in vitro findings, in vivo models are essential.[10][11]

-

Chick Chorioallantoic Membrane (CAM) Assay: A widely used model where the test compound is applied to the CAM of a developing chicken embryo, and the effect on blood vessel formation is observed.[12]

-

Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and the test inhibitor is injected subcutaneously into mice. The plug is later excised, and the extent of vascularization is quantified.[13]

-

Tumor Xenograft Models: Human tumor cells are implanted in immunodeficient mice. Once tumors are established, the mice are treated with the test inhibitor, and the effect on tumor growth and tumor-associated angiogenesis is evaluated.[13]

Quantitative Data Summary

The following table provides an example of how quantitative data from the described assays can be summarized.

| Assay | Parameter Measured | Example Result with Inhibitor |

| Cell Proliferation | IC50 (µM) | 10.5 |

| Wound Healing | % Wound Closure at 24h (vs. Control) | 35% (vs. 95% in control) |

| Tube Formation | Total Tube Length (relative to control) | 0.4 (40% of control) |

| Matrigel Plug Assay | Hemoglobin Content (µ g/plug ) | 5.2 (vs. 15.8 in control) |

Conclusion

The Eph/ephrin and Eps8 signaling pathways represent critical and interconnected networks that regulate the complex process of angiogenesis. Their dysregulation in pathological conditions, particularly cancer, underscores their importance as therapeutic targets. A thorough understanding of their molecular mechanisms and the application of robust in vitro and in vivo assays are paramount for the successful development of novel anti-angiogenic therapies. The methodologies and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to investigate and modulate these crucial pathways.

References

-

Effects and mechanisms of Eps8 on the biological behaviour of malignant tumours (Review). (2021). Oncology Reports. [Link]

-

Silencing of Eps8 inhibits in vitro angiogenesis. (2015). Life Sciences. [Link]

-

EPS8 upregulates FOXM1 expression, enhancing cell growth and motility. (2011). Carcinogenesis. [Link]

-

The actin-binding protein EPS8 binds VE-cadherin and modulates YAP localization and signaling. (2017). The Journal of Cell Biology. [Link]

-

This compound. Selleck Chemicals. [Link]

-

What are EPHA1 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

EPH receptor/ephrin system: in the quest for novel anti-angiogenic therapies. (2014). British Journal of Pharmacology. [Link]

-

Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases. (2014). Journal of Medicinal Chemistry. [Link]

-

This compound Datasheet. Selleck Chemicals. [Link]

-

In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. (2022). International Journal of Molecular Sciences. [Link]

-

Ephs and Ephrins in Adult Endothelial Biology. (2020). International Journal of Molecular Sciences. [Link]

-

Mechanism of Hypertension and Proteinuria During Angiogenesis Inhibition: Evolving Role of endothelin-1. (2015). Current Hypertension Reports. [Link]

-

In vivo models of angiogenesis. (2006). Journal of Cellular and Molecular Medicine. [Link]

-

Plasminogen Activator Inhibitor-1 Protects Endothelial Cells from FasL-Mediated Apoptosis. (2008). Cancer Cell. [Link]

-

VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. (2021). Cancer Science. [Link]

-

Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors. (2012). ACS Medicinal Chemistry Letters. [Link]

-

In vivo models of angiogenesis. (2006). Journal of Cellular and Molecular Medicine. [Link]

-

Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors. (2022). Cancers. [Link]

-

Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. (2017). Frontiers in Physiology. [Link]

-

VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. (2021). Cancer Science. [Link]

-

Plasminogen activator inhibitor-1 promotes formation of endothelial microparticles with procoagulant potential. (2002). Circulation. [Link]

-

Eph- and ephrin-dependent mechanisms in tumor and stem cell dynamics. (2016). Seminars in Cell & Developmental Biology. [Link]

-

Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways. (2024). Nutrients. [Link]

-

Inhibition of endothelial barrier dysfunction by P21-activated kinase-1. (2007). Biochemistry and Cell Biology. [Link]

Sources

- 1. EPH receptor/ephrin system: in the quest for novel anti-angiogenic therapies: Commentary on Hassan-Mohamed et al., Br J Pharmacol 171: 5195–5208 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are EPHA1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Eph- and ephrin-dependent mechanisms in tumor and stem cell dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silencing of Eps8 inhibits in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The actin-binding protein EPS8 binds VE-cadherin and modulates YAP localization and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. academic.oup.com [academic.oup.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of angiogenesis inhibition by Id loss and the contribution of bone-marrow-derived endothelial cells in spontaneous murine tumors. [vivo.weill.cornell.edu]

A Technical Guide to Ehp-inhibitor-1: A Putative Modulator of EHD-Mediated Endocytic Trafficking for Neurological Disorder Research

Abstract

The intricate network of intracellular trafficking is fundamental to neuronal health, and its dysregulation is a hallmark of many devastating neurological disorders. A key component of this network is the Eps15 Homology Domain (EHD) family of proteins, which orchestrate the endocytic recycling of critical receptors and enzymes. This guide introduces Ehp-inhibitor-1, a small molecule tool compound with the potential to modulate EHD protein function. We provide a comprehensive overview of the role of EHD proteins in neuronal biology, particularly their involvement in the trafficking of the β-secretase (BACE1), an enzyme central to the pathogenesis of Alzheimer's disease. This document serves as a technical resource for researchers, offering detailed, field-proven protocols for the in vitro and in vivo application of this compound, from initial target validation in cell culture to considerations for preclinical animal studies. Our objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively investigate the therapeutic potential of modulating EHD-dependent pathways in neurological disease models.

Introduction: Unraveling the Target of this compound

The small molecule designated as this compound is commercially classified as an Ephrin (Eph) receptor inhibitor[1][2]. However, a deeper analysis of its name and the relevant pathways in neurobiology suggests a more precise target: the E ps15 H omology domain p roteins (EHDs). The Eph/ephrin system is indeed crucial for neuronal development and synaptic plasticity[3][4]. Yet, the EHD protein family presents a compelling and more direct mechanistic link to the pathological trafficking events seen in disorders like Alzheimer's disease[5].

EHD proteins are a family of ATPases that play a critical role in the final stages of vesicle fission from endosomal membranes, regulating the sorting and recycling of internalized proteins[6]. This function is vital in neurons for maintaining synaptic integrity and modulating the surface expression of key receptors and enzymes.

This guide will proceed under the scientifically-grounded hypothesis that this compound acts as a modulator of EHD protein function. We will first explore the fundamental role of EHD proteins in the endocytic pathway and their specific importance in neuronal health. Subsequently, we will detail a series of robust, self-validating experimental systems designed to test the efficacy of this compound on EHD-dependent processes and explore its potential as a therapeutic tool in neurological research.

The EHD Protein Family: Master Regulators of Endocytic Recycling

The four mammalian EHD proteins (EHD1-EHD4) are essential conductors of endocytic transport[6]. They are dynamin-like ATPases that assemble into oligomeric rings on membrane tubules, primarily those emanating from the endocytic recycling compartment (ERC). Upon ATP hydrolysis, EHD proteins are thought to induce membrane scission, releasing transport vesicles destined for various cellular locations, including the plasma membrane[6].

Key Structural and Functional Features:

-

N-terminal G-domain: Contains the conserved ATP-binding domain responsible for providing the energy for membrane remodeling.

-

Helical Domain: Involved in oligomerization and membrane binding.

-

C-terminal Eps15 Homology (EH) Domain: A protein-protein interaction module that binds to proteins containing an Asparagine-Proline-Phenylalanine (NPF) motif, anchoring the EHD machinery to specific cargo and regulatory proteins[7][8].

This domain architecture allows EHD proteins to act as hubs, integrating ATP-driven mechanical force with specific cargo recognition to ensure the fidelity of endocytic trafficking.

Caption: General role of EHD proteins in the endocytic recycling pathway.

The Critical Role of EHD Proteins in Neuronal Trafficking and Disease

In the highly polarized environment of a neuron, the precise trafficking of proteins to either the axonal or somatodendritic compartments is paramount. EHD proteins have emerged as key players in these specialized neuronal pathways.

-

Synaptic Vesicle Endocytosis: EHD proteins are structurally similar to dynamin and are recruited to the synapse where they regulate the efficiency of clathrin-dependent synaptic vesicle endocytosis, a process essential for sustained neurotransmission[9][10].

-

Axonal Targeting: Balanced levels of EHD1 and EHD4 are required for the proper endocytosis and subsequent axonal targeting of adhesion molecules like L1/NgCAM, which are critical for axon growth and guidance[11].

-

BACE1 Trafficking and Alzheimer's Disease: Perhaps the most compelling link to neurological disease comes from the role of EHD1 and EHD3 in the trafficking of BACE1, the rate-limiting enzyme for amyloid-β (Aβ) production[5]. In hippocampal neurons, internalized BACE1 undergoes exclusive retrograde transport from the dendrites back to the cell body. This transport is dependent on EHD1 and EHD3 function. Disruption of EHD function impairs this process, reduces the proper axonal sorting of BACE1, and significantly decreases the secretion of Aβ[5]. This places EHD proteins at a critical nexus in Alzheimer's disease pathogenesis.

This compound: A Chemical Probe for EHD Function

This compound is a pyrazolopyrimidine derivative positioned as a tool to interrogate these EHD-dependent pathways.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅N₅O | [12] |

| Molecular Weight | 317.34 g/mol | [1] |

| CAS Number | 861249-59-4 | [12] |

| Solubility | DMSO: 40 mg/mL (126.04 mM) | [1] |

| Storage | Store stock solution at -80°C for up to 6 months. | [13] |

Mechanism of Action (Hypothesized): As an ATP-competitive inhibitor, this compound is predicted to bind to the G-domain of EHD proteins, preventing the ATP hydrolysis necessary for membrane scission. This would effectively "trap" recycling cargo within the endosomal system, preventing its return to the plasma membrane or its proper sorting to other compartments. The following protocols are designed to test this hypothesis directly.

Caption: Proposed mechanism of this compound in Alzheimer's pathology.

In Vitro Experimental Guide: A Step-by-Step Approach

The following protocols provide a framework for using this compound as a research tool. It is critical to include vehicle controls (e.g., DMSO) in all experiments at a concentration matching that of the highest inhibitor dose.

Protocol 5.1: Preparation and Handling of this compound

Causality: Proper solubilization and storage are essential for maintaining the compound's activity and ensuring experimental reproducibility. Fresh DMSO should be used as absorbed moisture can reduce solubility[1].

-

Reconstitution: To prepare a 10 mM stock solution, add 315.1 µL of fresh, anhydrous DMSO to 1 mg of this compound powder (MW: 317.34). Vortex thoroughly to ensure complete dissolution.

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in low-retention microcentrifuge tubes.

-

Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles[13].

-

Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 5.2: Target Validation - Transferrin Recycling Assay

Causality: This assay validates that the inhibitor affects the canonical EHD-dependent fast recycling pathway. Transferrin receptor (TfR) is a well-established cargo of this pathway. A disruption in its recycling provides direct evidence of target engagement.

-

Cell Seeding: Plate a suitable cell line (e.g., HeLa or SH-SY5Y) onto glass coverslips in a 24-well plate. Allow cells to reach 70-80% confluency.

-

Serum Starvation: Wash cells twice with serum-free medium and incubate in serum-free medium for 1 hour at 37°C to clear surface-bound transferrin.

-

Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour at 37°C.

-

Tf Loading: Add fluorescently-labeled Transferrin (e.g., Transferrin-Alexa Fluor 488) to the medium at 25 µg/mL and incubate for 30 minutes at 37°C to allow for internalization.

-

Chase Period: Wash cells three times with ice-cold PBS to remove surface-bound Tf. Add pre-warmed medium containing the same concentrations of this compound or vehicle and return to 37°C for a "chase" period (e.g., 0, 15, 30 minutes).

-

Fixation & Imaging: At each time point, immediately place plates on ice, wash with ice-cold PBS, and fix with 4% paraformaldehyde. Mount coverslips and image using confocal microscopy.

-

Analysis: Quantify the intracellular fluorescence intensity at each time point. Effective inhibition of recycling will result in a significantly higher retention of fluorescent transferrin inside the cell during the chase period compared to the vehicle control.

Caption: Experimental workflow for the Transferrin Recycling Assay.

Protocol 5.3: Functional Assay - Measuring Aβ Secretion from Neurons

Causality: This assay directly tests the hypothesis that inhibiting EHD function can reduce the pathological processing of Amyloid Precursor Protein (APP). It serves as a downstream functional readout of altered BACE1 trafficking[5].

-

Neuron Culture: Culture primary hippocampal or cortical neurons from E18 mouse or rat embryos on poly-D-lysine coated plates. Allow neurons to mature for at least 10-12 days in vitro (DIV).

-

Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.

-

Incubation: Incubate the neurons for 24-48 hours. This duration allows for sufficient accumulation of secreted Aβ peptides in the conditioned medium.

-

Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge at 2000 x g for 10 minutes at 4°C to pellet any detached cells or debris. Transfer the supernatant to a new tube.

-

Cell Lysis: Lyse the remaining cells in the wells with RIPA buffer containing protease inhibitors to measure total protein content for normalization.

-

Aβ Quantification: Measure the concentration of Aβ40 and Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.

-

Normalization and Analysis: Normalize the secreted Aβ levels to the total protein concentration from the corresponding cell lysate. Plot the normalized Aβ levels against the inhibitor concentration to determine the dose-dependent effect on Aβ secretion.

Guidelines for In Vivo Research

Translating in vitro findings to a whole-animal model is a critical step in target validation[14][15].

Formulation:

-

For intraperitoneal (IP) or oral (PO) administration, this compound can be formulated as a suspension. A sample formulation involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in water[1][16]. Sonication may be required to achieve a homogenous suspension.

-

It is imperative to conduct preliminary pharmacokinetic (PK) and toxicology studies to determine the optimal dosing regimen, bioavailability, and maximum tolerated dose (MTD) before commencing efficacy studies[17].

Animal Models:

-

For Alzheimer's research, transgenic mouse models that overexpress human APP with familial mutations (e.g., 5XFAD, APP/PS1) are commonly used. These models develop age-dependent amyloid pathology and cognitive deficits.

Target Engagement & Efficacy Readouts:

-

Target Engagement: After a course of treatment, assess whether the drug is engaging its target in the brain. This can be done post-mortem by examining the subcellular localization of EHD cargo proteins like TfR or BACE1 in brain homogenates via western blotting or immunohistochemistry. An accumulation of cargo in endosomal fractions would suggest target engagement.

-

Biochemical Efficacy: Measure changes in Aβ levels in the brain (both soluble and insoluble fractions) and cerebrospinal fluid (CSF) via ELISA.

-

Pathological Efficacy: Use immunohistochemistry to quantify amyloid plaque load and associated gliosis (microglia and astrocyte activation) in brain sections.

-

Behavioral Efficacy: Assess cognitive function using established behavioral paradigms such as the Morris water maze (spatial learning and memory) or Y-maze (working memory).

Conclusion and Future Directions

This compound represents a valuable chemical probe for dissecting the role of EHD-mediated endocytic trafficking in neuronal function and dysfunction. The link between EHD proteins, BACE1 trafficking, and Aβ production provides a strong rationale for investigating this pathway in the context of Alzheimer's disease[5]. The protocols outlined in this guide provide a rigorous framework for validating the on-target effects of this compound and exploring its therapeutic potential.

Future research should focus on confirming the direct binding targets of this compound through biochemical assays and elucidating its selectivity across the four EHD isoforms. Furthermore, exploring the role of EHD-mediated trafficking in other neurological disorders characterized by protein mis-trafficking, such as Parkinson's disease and ALS, could open new avenues for therapeutic intervention. The systematic application of the principles and methods described herein will be instrumental in advancing our understanding of these complex diseases and accelerating the development of novel therapeutic strategies.

References

-

Bugarcic, A., et al. (2011). A Novel Function for EHD Family Proteins in Unidirectional Retrograde Dendritic Transport of BACE1 and Alzheimer's disease Aβ production. PLOS ONE. Available at: [Link]

-

Ioannou, M. S., & Marat, A. L. (2012). The Role of EHD Proteins at the Neuronal Synapse. Science Signaling. Available at: [Link]

-

Jakobsson, J., et al. (2011). The Eps15 Homology Domain Promotes Synaptic Vesicle Formation by Limiting the Extent of Dynamin Helix Formation. Journal of Neuroscience. Available at: [Link]

-

Naslavsky, N., & Caplan, S. (2011). EHD proteins: Key conductors of endocytic transport. Trends in Cell Biology. Available at: [Link]

-

Lasiecka, Z., et al. (2014). Alterations of EHD1/EHD4 Protein Levels Interfere with L1/NgCAM Endocytosis in Neurons and Disrupt Axonal Targeting. Traffic. Available at: [Link]

-

BioTechScope. (2024). What are Eph inhibitors and how do they work?. BioTechScope. Available at: [Link]

-

Di Fiore, P. P., & De Camilli, P. (2001). The Eps15 homology (EH) domain. FEBS Letters. Available at: [Link]

-

Fais, S., et al. (2000). Repeated Administration of Inhibitors for Ion Pumps Reduce Markedly Tumor Growth in Vivo. Recent Results in Cancer Research. Available at: [Link]

-

Salcini, A. E., et al. (2000). The Eps15 Homology (Eh) Domain-Based Interaction between Eps15 and Hrb Connects the Molecular Machinery of Endocytosis to That of Nucleocytosolic Transport. Journal of Biological Chemistry. Available at: [Link]

-

Day, E. K., et al. (2022). Identification of potent pan-ephrin receptor kinase inhibitors using DNA-encoded chemistry technology. PNAS. Available at: [Link]

-

BioTechScope. (2024). What are EPHA4 inhibitors and how do they work?. BioTechScope. Available at: [Link]

-

Chen, Y., et al. (2018). Roles of Eph/ephrin bidirectional signaling in central nervous system injury and recovery. Experimental and Therapeutic Medicine. Available at: [Link]

-

Groemping, Y., & Rittinger, K. (2005). EphA2 signalling following endocytosis: role of Tiam1. Journal of Cell Science. Available at: [Link]

-

van Bergen en Henegouwen, P. M., et al. (2009). Eps15: a multifunctional adaptor protein regulating intracellular trafficking. Cellular and Molecular Life Sciences. Available at: [Link]

-

Di Giorgio, F. P., et al. (2014). Genetic validation of a therapeutic target in a mouse model of ALS. Science Translational Medicine. Available at: [Link]

-

Bache, K. G., et al. (2004). An endosomally localized isoform of Eps15 interacts with Hrs to mediate degradation of epidermal growth factor receptor. Journal of Biological Chemistry. Available at: [Link]

-

Poirier, D., et al. (2023). Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. Molecules. Available at: [Link]

-

Incerti, M., et al. (2022). Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Toxicology. Wikipedia. Available at: [Link]

-

Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2014). Target Validation. Improving and Accelerating Therapeutic Development for Nervous System Disorders. Available at: [Link]

-

Murai, K. K., & Pasquale, E. B. (2011). Role of Ephs and Ephrins in Memory Formation. International Journal of Neuropsychopharmacology. Available at: [Link]

-

Pasquale, E. B. (2010). Eph Receptors and Ephrins: Therapeutic Opportunities. Annual Review of Pharmacology and Toxicology. Available at: [Link]

-

Target ALS. (2025). Announcing the 2025 In Vivo Target Validation Grantees. Target ALS. Available at: [Link]

-

Ballard, P., et al. (2006). Inhibitors of epidermal growth factor receptor tyrosine kinase: optimisation of potency and in vivo pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell. Available at: [Link]

-

Brandenberger, C., et al. (2010). Effects of Transport Inhibitors on the Cellular Uptake of Carboxylated Polystyrene Nanoparticles in Different Cell Lines. PLOS ONE. Available at: [Link]

-

EBiSC. (n.d.). PROTOCOL FOR THE USE OF INDUCED PLURIPOTENT STEM CELLS. EBiSC. Available at: [Link]

-

Vercauteren, D., et al. (2010). The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. Journal of Controlled Release. Available at: [Link]

-

The Eggan Lab. (n.d.). Induced Pluripotent Stem Cell Protocols. Harvard University. Available at: [Link]

-

Dahl, R. (2013). Validation of putative drug targets. Journal of Neurology & Neurophysiology. Available at: [Link]

-

Dastpeyman, M., et al. (2019). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews. Available at: [Link]

-

Cell Biologics Inc. (n.d.). Cell Culture Protocols. Cell Biologics Inc.. Available at: [Link]

-

Cortese, K., et al. (2008). Clathrin and LRP-1-Independent Constitutive Endocytosis and Recycling of uPAR. PLOS ONE. Available at: [Link]

-